molecular formula C9H8F3NO4S B1526445 3-Methanesulfonamido-5-(trifluoromethyl)benzoic acid CAS No. 1291361-71-1

3-Methanesulfonamido-5-(trifluoromethyl)benzoic acid

Cat. No. B1526445
M. Wt: 283.23 g/mol
InChI Key: NZNOCAQSJMOSJA-UHFFFAOYSA-N
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Description

3-Methanesulfonamido-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C9H8F3NO4S . It is a benzoic acid derivative featuring a methanesulfonamido and a trifluoromethyl at the 3- and 5-positions, respectively .

Scientific Research Applications

Oxidative C-H Bond Activation and Alkylation

Manganese dioxide combined with methanesulfonic acid is used to promote the direct coupling of benzylic ethers and carbamates with ketones. This oxidation system enables the alkylation to proceed smoothly under an air atmosphere, resulting in products with good to excellent yields. This process is attractive for its economic and environmental benefits (Liu et al., 2013).

Conformations and Self-association Studies

The structure and self-association behavior of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide are studied using IR spectroscopy and quantum chemical methods. This research highlights the molecule's ability to form cyclic dimers in inert solvents and chain associates via hydrogen bonding in crystals (Sterkhova et al., 2014).

Catalysis in Alkylation Reactions

Methanesulfonic acid is used as a catalyst for the electrophilic addition of long-chain olefins like 1-dodecene to benzene. The study explores the influences of temperature, reactant ratios, MSA amounts, and stirring on the reaction process, demonstrating that MSA can be recycled and reused, making it an environmentally friendly alkylation route (Luong et al., 2004).

Nucleophilic Substitution Reactions

Methanesulfonamide is involved in vicarious nucleophilic substitution (VNS) reactions, providing a means to explore the scope of VNS reactions on compounds activated with sulfur-based electron-withdrawing groups (Lemek et al., 2008).

Applications in Material Science

Electropolymerization of Benzene

Methanesulfonic acid is utilized in the electropolymerization of benzene in strong acid and superacid solutions. The study details how the electrochemical properties of the resulting poly(p-phenylene) films in concentrated sulfuric acid are unusual and highlight the potential for innovative material development (Goldenberg et al., 1992).

Applications in Environmental and Biological Sciences

Microbial Metabolism

Methanesulfonic acid is a significant compound in the biogeochemical cycling of sulfur. Various aerobic bacteria utilize it as a sulfur source for growth, and some specialized methylotrophs use it as a carbon and energy substrate, highlighting its ecological importance (Kelly & Murrell, 1999).

Groundwater Remediation

The compound is explored as a novel electrolyte additive to improve the interfacial stability of LiMn2O4 cathode lithium-ion batteries at elevated temperatures, indicating its potential utility in enhancing the longevity and performance of battery systems (Huang et al., 2018).

Safety And Hazards

3-Methanesulfonamido-5-(trifluoromethyl)benzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(methanesulfonamido)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4S/c1-18(16,17)13-7-3-5(8(14)15)2-6(4-7)9(10,11)12/h2-4,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNOCAQSJMOSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methanesulfonamido-5-(trifluoromethyl)benzoic acid

CAS RN

1291361-71-1
Record name 3-methanesulfonamido-5-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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